molecular formula C7H3BrClF3O B1320948 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene CAS No. 1804384-38-0

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1320948
CAS No.: 1804384-38-0
M. Wt: 275.45 g/mol
InChI Key: KVLYSMJKYXLKII-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Scientific Research Applications

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in nucleophilic substitution reactions . The trifluoromethoxy group might influence the compound’s reactivity and selectivity .

Mode of Action

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could be a key part of its interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo diels-alder reactions suggests it could potentially interact with various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

The presence of the trifluoromethoxy group might influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .

Result of Action

Its ability to participate in diels-alder reactions suggests it could potentially induce structural changes in its targets, leading to alterations in their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the action, efficacy, and stability of this compound. For instance, its reaction with LDA in THF and furan is carried out under specific conditions , suggesting that similar conditions might be required for its effective action in a biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.

    Various Aryl Derivatives: Produced through substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYSMJKYXLKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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